4-bromo-N-(2-ethylhexyl)benzamide
Description
4-Bromo-N-(2-ethylhexyl)benzamide is a benzamide derivative featuring a 4-bromo-substituted benzoyl group and a branched 2-ethylhexyl amine moiety. Benzamides are widely explored for their pharmacological and material science applications due to their tunable substituents, which influence solubility, stability, and bioactivity . The 2-ethylhexyl group, a lipophilic branched alkyl chain, likely enhances the compound’s membrane permeability compared to aromatic substituents, making it relevant for drug delivery or hydrophobic material applications.
Properties
Molecular Formula |
C15H22BrNO |
|---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
4-bromo-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C15H22BrNO/c1-3-5-6-12(4-2)11-17-15(18)13-7-9-14(16)10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,17,18) |
InChI Key |
WLIJJWRKIZRSAT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on Physicochemical Properties
The substituent on the amide nitrogen critically determines physicochemical behavior. Key comparisons include:
*logP values estimated using fragment-based methods.
- In contrast, polar groups like nitro (-NO₂) or methoxy (-OCH₃) reduce logP .
- Stability : Aromatic nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) may introduce photochemical instability, whereas alkyl chains (e.g., 2-ethylhexyl) enhance hydrolytic stability .
Structural and Spectroscopic Comparisons
- Crystallography : 4-Bromo-N-(2-nitrophenyl)benzamide exhibits two molecules per asymmetric unit, with intermolecular hydrogen bonds stabilizing the crystal lattice . The 2-ethylhexyl variant’s flexible chain may disrupt crystalline packing, reducing melting points.
- Spectroscopy: FT-IR: All benzamides show C=O stretches (~1650–1700 cm⁻¹). Nitro groups add -NO₂ peaks (~1520, 1350 cm⁻¹), while methoxy groups display -OCH₃ bands (~2850 cm⁻¹) . NMR: 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives show distinct aryl proton signals (δ 6.5–7.5 ppm) and methoxy carbons (δ ~55 ppm) .
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